1-Chloro-2-isothiocyanato-3,5-dimethylbenzene
Description
1-Chloro-2-isothiocyanato-3,5-dimethylbenzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (position 1), an isothiocyanato group (-N=C=S, position 2), and methyl groups at positions 3 and 5. This structure confers unique reactivity, particularly through the isothiocyanato group, which is highly electrophilic and reacts readily with amines to form thiourea derivatives. Such properties make it valuable in organic synthesis, pharmaceuticals, and agrochemicals .
Properties
IUPAC Name |
1-chloro-2-isothiocyanato-3,5-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c1-6-3-7(2)9(11-5-12)8(10)4-6/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMBGNFFOMXBCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)N=C=S)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Chloro-2-isothiocyanato-3,5-dimethylbenzene typically involves the reaction of 1-chloro-3,5-dimethylbenzene with thiophosgene (CSCl₂) under controlled conditions. The reaction proceeds as follows:
Starting Material: 1-chloro-3,5-dimethylbenzene.
Reagent: Thiophosgene (CSCl₂).
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the thiophosgene.
Product: this compound.
Chemical Reactions Analysis
1-Chloro-2-isothiocyanato-3,5-dimethylbenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines, alcohols, or thiols, leading to the formation of substituted derivatives.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Biological Activities
1-Chloro-2-isothiocyanato-3,5-dimethylbenzene has been studied for its diverse biological activities:
- Antimicrobial Properties : Research indicates that isothiocyanates possess significant antimicrobial activity against various bacterial strains such as E. coli and S. aureus. The presence of chlorine enhances the antibacterial properties of the compound .
- Anticancer Activity : Isothiocyanates are noted for their potential anticancer effects. Studies have shown that derivatives like this compound can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and inhibition of proliferation .
Pharmaceutical Applications
The pharmaceutical applications of this compound are promising:
- Drug Development : As a bioactive compound, it serves as a lead structure for developing new drugs targeting cancer and infectious diseases. Its ability to modify biological pathways makes it a candidate for further pharmacological studies .
- Agrochemical Use : Given its antimicrobial properties, this compound can be explored as a natural pesticide or herbicide in agricultural settings. Isothiocyanates are known for their role in plant defense mechanisms against pests and pathogens .
Case Studies and Research Findings
Several studies have documented the efficacy and applications of isothiocyanate compounds:
- Synthesis and Evaluation : A study demonstrated the synthesis of various isothiocyanates, including this compound, highlighting its high yield and purity when synthesized under optimized conditions. The evaluation showed promising antibacterial activity with minimal inhibitory concentrations indicating effectiveness against pathogenic bacteria .
- Anticancer Mechanisms : Research focusing on the anticancer properties revealed that the compound could inhibit cell proliferation in human leukemia cells. The mechanism involved induction of apoptosis through mitochondrial pathways, showcasing its potential as an anticancer agent .
Data Tables
Mechanism of Action
The mechanism of action of 1-Chloro-2-isothiocyanato-3,5-dimethylbenzene involves its reactivity with nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, such as the amino groups of lysine residues. This covalent modification can alter the structure and function of the target protein, providing insights into its biological role. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below summarizes key differences between the target compound and its analogs:
Solvent Systems and Reaction Optimization
Evidence from PEG/dioxane/water solvent systems demonstrates improved conversion and selectivity for reactions involving brominated analogs (e.g., 1-bromo-3,5-dimethylbenzene) . While direct data for the target compound is lacking, similar solvent mixtures could enhance its reactivity or facilitate product separation due to phase behavior induced by CO2 pressure .
Availability and Commercial Considerations
- Discrepancies in Availability: The target compound shows conflicting availability lists 5g and 500mg as available (Ref: 3D-WJB90988), while (Ref: 10-F652959) reports discontinuation across all sizes. This may reflect supplier-specific variations or batch-dependent production .
Biological Activity
1-Chloro-2-isothiocyanato-3,5-dimethylbenzene, commonly referred to as chlorinated isothiocyanate, is a compound of interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicinal chemistry and agriculture.
- Molecular Formula : C9H8ClNS
- Molecular Weight : 197.68 g/mol
- CAS Number : 333852
This compound exhibits biological activity primarily through its isothiocyanate functional group. Isothiocyanates are known for their ability to interact with various biological targets, including enzymes and receptors, leading to alterations in cellular processes. The mechanism involves the nucleophilic attack on electrophilic centers in proteins, which can result in enzyme inhibition or modulation of signaling pathways.
Antimicrobial Activity
Research indicates that isothiocyanates possess significant antimicrobial properties. For instance, studies have shown that related compounds exhibit activity against a range of bacteria and fungi. The chlorinated variant has been tested against Gram-positive and Gram-negative bacteria, demonstrating efficacy comparable to conventional antibiotics.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Effective |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Isothiocyanates are known to induce apoptosis in cancer cells and inhibit tumor growth. Studies suggest that this compound may enhance the cytotoxic effects of chemotherapeutic agents.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (cervical cancer) | 15 | 10 |
| MCF-7 (breast cancer) | 20 | 8 |
| A549 (lung cancer) | 25 | 12 |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various isothiocyanates, including the chlorinated variant. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µM against S. aureus and E. coli.
- Cytotoxicity Assessment : In vitro studies on human cancer cell lines demonstrated that this compound exhibited selective cytotoxicity with minimal effects on normal cells, indicating its potential for targeted therapy.
Structure-Activity Relationship (SAR)
The biological activity of isothiocyanates is influenced by their structural characteristics. The presence of chlorine and methyl groups enhances lipophilicity and reactivity towards cellular targets. Variations in substituents can lead to differences in potency and selectivity.
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing 1-chloro-2-isothiocyanato-3,5-dimethylbenzene, and how do they resolve structural ambiguities?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions. The chlorine and isothiocyanate groups induce distinct deshielding effects on neighboring protons, with coupling patterns revealing substitution patterns (e.g., meta vs. para) .
- Infrared (IR) Spectroscopy : The isothiocyanate (-NCS) group exhibits a strong absorption band near 2050–2100 cm, distinguishing it from thiocyanate (-SCN) or other functional groups .
- Mass Spectrometry (MS) : High-resolution MS can confirm molecular weight and fragmentation patterns, particularly the loss of Cl or NCS groups.
Q. How can researchers optimize synthesis protocols to minimize side reactions (e.g., hydrolysis of the isothiocyanate group)?
- Methodological Answer :
- Reaction Conditions : Conduct reactions under anhydrous conditions (e.g., dry DMF or THF) to prevent hydrolysis of the -NCS group. Monitor temperature (≤40°C) to avoid thermal decomposition .
- Protecting Groups : Use temporary protecting groups for chlorine or methyl substituents during synthesis to reduce unwanted electrophilic substitution .
- Purification : Employ column chromatography with silica gel modified with 1–2% triethylamine to neutralize acidic impurities that degrade -NCS .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of this compound with biological nucleophiles (e.g., cysteine residues)?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The -NCS group is electrophilic, making it prone to nucleophilic attack. Compare activation energies for reactions with thiols vs. amines .
- Molecular Dynamics (MD) Simulations : Model interactions with protein targets (e.g., Keap1-Nrf2 pathway) to predict binding affinity and selectivity. Use force fields like CHARMM36 for accurate solvation dynamics .
- Experimental Validation : Pair computational predictions with LC-MS/MS to track adduct formation in vitro .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects)?
- Methodological Answer :
- Dose-Response Studies : Perform assays across a wide concentration range (nM–µM) to identify biphasic effects. For example, low concentrations may activate Nrf2 (anti-inflammatory), while high concentrations induce ROS-mediated cytotoxicity .
- Cell Line Specificity : Test activity in multiple cell lines (e.g., RAW264.7 macrophages vs. HepG2 hepatocytes) to assess tissue-dependent responses .
- Metabolite Profiling : Use HPLC or UPLC to detect degradation products (e.g., thioureas) that may contribute to observed effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
